molecular formula C9H5ClIN B8802826 2-Chloro-5-iodoquinoline

2-Chloro-5-iodoquinoline

Cat. No.: B8802826
M. Wt: 289.50 g/mol
InChI Key: DDDRGSCRLDBUOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-iodoquinoline is a high-purity chemical reagent designed for research applications. As a halogenated quinoline derivative, it serves as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery . The distinct halogen substituents on the quinoline scaffold make it a valuable precursor for metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, facilitating the exploration of novel chemical space . Quinoline scaffolds are of significant research interest due to their wide range of biological activities. While the specific properties of this compound are under investigation, related halogenated quinolines are known to function as metal chelators and have been studied for their potential in probing neurodegenerative diseases like Alzheimer's and Parkinson's, where metal ion dyshomeostasis is implicated . This compound offers researchers a key intermediate for developing targeted chemical probes and potential therapeutic candidates. It is provided strictly for laboratory research purposes. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5ClIN

Molecular Weight

289.50 g/mol

IUPAC Name

2-chloro-5-iodoquinoline

InChI

InChI=1S/C9H5ClIN/c10-9-5-4-6-7(11)2-1-3-8(6)12-9/h1-5H

InChI Key

DDDRGSCRLDBUOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)Cl)C(=C1)I

Origin of Product

United States

Reactivity and Advanced Derivatization of 2 Chloro 5 Iodoquinoline

Chemoselective Functionalization of Halogen Atoms

The differential reactivity of halogen atoms attached to an aromatic core is a well-established principle in organic synthesis, allowing for sequential and site-selective modifications. In di- or polyhalogenated systems, the nature of the halogen and its position on the aromatic ring dictate its susceptibility to nucleophilic substitution or oxidative addition in metal-catalyzed reactions.

Differential Reactivity of Chlorine and Iodine Substituents in Quinolines

In the context of dihaloquinolines, the reactivity of the halogen substituents follows the general trend of I > Br > Cl > F. nih.gov This hierarchy is primarily governed by the carbon-halogen (C-X) bond strength, which increases from iodine to fluorine. nih.gov Consequently, the C-I bond is weaker and more readily cleaved in oxidative addition steps with transition metals like palladium, making it the more reactive site for cross-coupling reactions compared to the more robust C-Cl bond. nih.gov

This differential reactivity allows for the selective functionalization of the iodine-bearing position while leaving the chlorine atom intact for subsequent transformations. This principle has been demonstrated in various dihaloquinoline systems where sequential substitutions are achieved by first targeting the more reactive halogen. nih.gov For instance, in related 4-chloro-6-iodoquinolines, successive Suzuki cross-coupling reactions have been performed to replace both halogens sequentially, highlighting the feasibility of this selective approach. nih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions of 2-Chloro-5-iodoquinoline

Transition-metal-catalyzed cross-coupling reactions, particularly those mediated by palladium, have become indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net These reactions offer a powerful strategy for the derivatization of haloquinolines, enabling the introduction of a wide range of substituents.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base, is one of the most widely used cross-coupling methods. nih.gov Its tolerance of various functional groups and relatively mild reaction conditions make it particularly suitable for the complex settings often encountered in pharmaceutical synthesis.

In the case of this compound, the significant difference in reactivity between the C-I and C-Cl bonds allows for highly regioselective Suzuki-Miyaura coupling reactions. The palladium catalyst will preferentially undergo oxidative addition into the weaker C-I bond at the C-5 position, enabling the selective introduction of an aryl or other organic group at this site.

This chemoselectivity has been observed in analogous systems. For example, studies on 2-aryl-4-chloro-3-iodoquinolines have shown that Suzuki cross-coupling with phenylboronic acid proceeds exclusively at the C-3 iodo-substituted position, leaving the C-4 chloro-substituent untouched under specific conditions. nih.gov Similarly, palladium-catalyzed cross-coupling reactions of 2-bromo-4-iodoquinoline (B1625408) result in the formation of 4-substituted 2-bromoquinoline (B184079) derivatives, further illustrating the principle of selective C-I bond activation. researchgate.net

A variety of palladium catalysts and ligands can be employed to fine-tune the reactivity and efficiency of this selective coupling. Commonly used systems include palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in combination with phosphine (B1218219) ligands and a base such as potassium carbonate or potassium phosphate. nih.govnih.gov

Table 1: Illustrative Conditions for Regioselective Suzuki-Miyaura Coupling

Substrate Boronic Acid Catalyst System Base Solvent Product Reference
2-Aryl-4-chloro-3-iodoquinoline Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ DMF 2,3-Diaryl-4-chloroquinoline nih.gov
2-Bromo-4-iodoquinoline Various Palladium catalyst Base Solvent 4-Substituted 2-bromoquinoline researchgate.net
5,7-Dibromo-8-(trifluoromethanesulfonyloxy)quinoline Arylboronic acids Palladium catalyst Base Solvent 5-Aryl-7-bromo-8-(trifluoromethanesulfonyloxy)quinoline researchgate.net

This table provides examples from related dihaloquinoline systems to illustrate the general principles of regioselective coupling.

Following the selective functionalization of the C-5 position, the remaining C-Cl bond at the C-2 position can be targeted for a second cross-coupling reaction. The activation of the C-Cl bond typically requires more forcing reaction conditions, such as higher temperatures or the use of more electron-rich and sterically demanding phosphine ligands (e.g., tricyclohexylphosphine (B42057) or Buchwald-type ligands), which facilitate the more challenging oxidative addition step. nih.gov

This stepwise approach allows for the synthesis of disubstituted quinolines with different groups at the C-2 and C-5 positions, providing a modular route to a diverse range of complex molecules. The ability to perform a second coupling reaction at the less reactive C-Cl bond has been demonstrated in various dihaloquinoline systems. nih.gov

To improve synthetic efficiency, one-pot multi-coupling strategies have been developed for dihaloaromatic compounds. mdpi.com These methods involve the sequential or tandem functionalization of multiple halogen sites within a single reaction vessel, avoiding the need for isolation and purification of the intermediate mon-functionalized product.

In the context of dihaloquinolines, one-pot double Suzuki couplings have been successfully implemented. nih.gov This can be achieved by carefully controlling the reaction conditions. For instance, an initial selective coupling at the more reactive C-I site can be performed under milder conditions. Subsequently, the addition of a second boronic acid and potentially a more robust catalyst system or an increase in temperature can drive the coupling at the less reactive C-Cl site. nih.gov

Researchers have reported one-pot double couplings on dibromoquinolines, and similar strategies could be adapted for this compound. nih.gov For example, a one-pot synthesis of 2,3,4-triarylquinolines from 2-aryl-4-chloro-3-iodoquinolines was achieved by using an excess of the arylboronic acid and a suitable palladium/phosphine catalyst system that could facilitate the coupling of both the C-I and the more challenging C-Cl bonds. nih.gov This demonstrates the feasibility of developing efficient one-pot procedures for the comprehensive functionalization of dihaloquinolines like this compound.

Nickel-Catalyzed Cross-Coupling Methodologies

In recent years, nickel-catalyzed cross-coupling reactions have emerged as powerful tools in organic synthesis, often providing unique reactivity compared to their palladium counterparts. acs.orgnih.gov These methods are particularly effective for forming C(sp³)–C(sp²) bonds through reductive cross-coupling mechanisms, which pair two electrophilic partners in the presence of a stoichiometric reductant like manganese or zinc metal. acs.orgnih.gov

For this compound, nickel catalysis is expected to proceed with high chemoselectivity at the C5-I bond. The mechanism typically involves the oxidative addition of the more reactive aryl iodide to the Ni(0) catalyst. nih.gov Research on analogous substrates, such as 2-chloro-5-iodopyridine, has demonstrated that nickel-catalyzed reductive cross-couplings occur exclusively at the carbon-iodine bond, with no reaction observed at the 2-chloro position. nih.gov This selectivity is attributed to the lower bond dissociation energy of the C–I bond compared to the C–Cl bond, facilitating its preferential cleavage and entry into the catalytic cycle. mdpi.com This makes nickel catalysis a highly reliable strategy for the selective functionalization of the C5 position of this compound.

The Negishi cross-coupling, which pairs an organozinc reagent with an organic halide, is a robust method for carbon-carbon bond formation catalyzed by either nickel or palladium. wikipedia.org When applied to dihalogenated quinolines like this compound, the reaction demonstrates high selectivity. The formation of the required organozinc species and the subsequent cross-coupling reaction are heavily influenced by the nature of the halogen atoms.

The greater reactivity of the C-I bond over the C-Cl bond governs the regiochemical outcome of the Negishi coupling. wikipedia.orgresearchgate.net Oxidative addition to the metal catalyst (Ni or Pd) occurs preferentially at the more labile C5-I position. Studies on related dihaloheterocycles confirm that the C-Cl bond typically remains intact under the conditions required for coupling at the C-I bond. researchgate.net For instance, the palladium-catalyzed Negishi coupling of iodoquinolines with organozinc reagents proceeds efficiently, highlighting the utility of the C-I bond as a reactive handle for such transformations. beilstein-journals.org

Reaction Substrate Coupling Partner Catalyst/Conditions Product Yield Reference
Negishi Coupling2-Aryl-4-chloro-8-iodoquinazolinesAryl Zinc ReagentPd or Ni Catalyst2-Aryl-8-aryl-4-chloroquinazolines- researchgate.net
Negishi Coupling3-IodoquinolineBenzylic Zinc ReagentPd(dba)₂ / S-PhosPapaverine68% beilstein-journals.org

Other Relevant Cross-Coupling Reactions (e.g., Sonogashira, Stille, Heck)

Beyond the Negishi reaction, several other palladium-catalyzed cross-coupling reactions are instrumental in the derivatization of this compound, all of which exploit the differential reactivity of the two halogen substituents. The general trend of reactivity (I > Br > Cl) is a consistent theme across these methods. mdpi.com

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. researchgate.net When applied to this compound, the Sonogashira reaction is highly selective for the C5-I position. Research on the closely related 2-chloro-3-iodoquinoline (B144977) shows that alkynylation occurs exclusively at the C-I bond, leaving the C-Cl bond available for subsequent transformations. researchgate.net This allows for the one-pot synthesis of disubstituted quinolines by first performing the Sonogashira coupling at the C-I bond, followed by another coupling reaction at the C-Cl bond under more forcing conditions. researchgate.net

Stille Coupling: The Stille reaction involves the coupling of an organostannane reagent with an organic halide. wikipedia.org Similar to other palladium-catalyzed processes, it proceeds with high chemoselectivity on dihaloquinolines. The reaction occurs preferentially at the C-I bond, a principle that has been demonstrated on various 2-aryl-4-chloro-3-iodoquinolines. mdpi.comresearchgate.net The robustness and functional group tolerance of the Stille reaction make it a valuable tool for introducing complex carbon frameworks at the C5 position of the target molecule. uwindsor.ca

Heck Coupling: The Heck reaction forms a C-C bond between an alkene and an aryl halide. nih.gov The reactivity of the halide partner follows the standard I > Br > Cl order, ensuring that the reaction with this compound would occur selectively at the C5-I position. mdpi.com Intramolecular Heck reactions have been used to synthesize fused tetracyclic quinoline (B57606) systems from appropriately substituted precursors, showcasing a potential pathway for derivatives of this compound. nih.govrsc.org

Reaction Substrate Type Reagents Catalyst/Conditions Selectivity Reference
Sonogashira2-Aryl-4-chloro-3-iodoquinolinesTerminal AcetylenesPdCl₂(PPh₃)₂ / CuI / Et₃NExclusive coupling at C-I researchgate.net
Stille2-Aryl-4-chloro-3-iodoquinolinesOrganostannanesPd(PPh₃)₄Preferential coupling at C-I mdpi.comresearchgate.net
HeckDihaloquinolinesAlkenesPd(OAc)₂ / PPh₃Preferential coupling at C-I mdpi.com

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Quinoline Core

In stark contrast to metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitution (SNAr) on the this compound scaffold occurs preferentially at the C2-Cl position. The powerful electron-withdrawing effect of the endocyclic nitrogen atom significantly activates the C2 and C4 positions towards attack by nucleophiles. researchgate.net

The C-Cl bond, while less reactive in oxidative addition, is more susceptible to SNAr than the C-I bond. This is because the rate-determining step in many SNAr reactions is the initial nucleophilic attack, which is favored at the more electrophilic carbon, and the electronegativity of chlorine enhances the electrophilicity of the C2 position more effectively than iodine. nih.gov Studies have shown that chlorides at the 2- and 4-positions of quinolines and pyridines are readily displaced by nucleophiles like iodide in a process known as halogen exchange (Finkelstein reaction), often mediated by acid. researchgate.net This highlights the enhanced reactivity of the C2-Cl bond towards nucleophiles. Consequently, reacting this compound with nucleophiles such as amines, alkoxides, or thiols is expected to yield products of substitution at the C2 position, leaving the C5-I bond intact for subsequent cross-coupling reactions. researchgate.net

Cyclization and Annulation Reactions Involving this compound Derivatives

The dual reactivity of this compound makes it an excellent substrate for constructing fused polycyclic aromatic systems through sequential derivatization and cyclization. These strategies often involve an initial selective reaction at either the C2 or C5 position, followed by an intramolecular ring-closing reaction.

One common approach involves an initial Sonogashira coupling at the C5-I position to install an alkyne substituent. This new functionality can then participate in a cyclization. For example, after substitution of the C2-Cl with an appropriate nucleophile (e.g., an amine via SNAr), an intramolecular annulation between the C2-substituent and the C5-alkyne could be triggered to form a new fused ring. This strategy is a known pathway for the synthesis of complex heterocyclic systems like indoloquinolines. rsc.org

Spectroscopic Characterization and Structural Elucidation of 2 Chloro 5 Iodoquinoline and Its Derivatives

Advanced Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides valuable insights into the molecular structure and bonding of a compound. For 2-Chloro-5-iodoquinoline, the vibrational modes can be predicted using DFT calculations, often with the B3LYP functional and a basis set like 6-311++G(d,p), which has shown good correlation with experimental data for similar quinoline (B57606) derivatives. uantwerpen.benih.gov The assignments are based on the potential energy distribution (PED) analysis.

The vibrational spectrum of this compound is characterized by modes associated with the quinoline ring system and the carbon-halogen bonds.

Quinoline Ring Vibrations:

C-H Stretching: The aromatic C-H stretching vibrations are expected to appear in the high-frequency region, typically between 3000 and 3100 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the quinoline ring are predicted to occur in the 1600-1400 cm⁻¹ range. These bands are characteristic of the aromatic nature of the quinoline core. nih.gov

Ring Breathing Modes: The collective in-plane and out-of-plane deformations of the quinoline ring will produce a series of characteristic bands in the fingerprint region (below 1400 cm⁻¹).

Carbon-Halogen Vibrations:

C-Cl Stretching: The C-Cl stretching vibration is anticipated to be in the range of 800-600 cm⁻¹. In a related compound, 2-chloroquinoline-3-carboxaldehyde, this mode is observed and calculated in this region. nih.gov

C-I Stretching: The C-I stretching vibration is expected at a lower frequency, typically between 600 and 500 cm⁻¹, due to the larger mass of the iodine atom. Studies on iodoquinoline derivatives confirm that C-I stretching and bending modes appear in the lower wavenumber region of the spectrum. pjsir.org

The table below presents the predicted vibrational frequencies for key functional groups of this compound based on DFT calculations and comparison with related molecules.

Vibrational ModePredicted FT-IR Frequency (cm⁻¹)Predicted FT-Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3080 - 30503080 - 3050
C=N Stretch~1610~1610
C=C Aromatic Stretch1580 - 14501580 - 1450
C-H In-plane Bend1300 - 11001300 - 1100
C-H Out-of-plane Bend950 - 750950 - 750
C-Cl Stretch~750~750
C-I Stretch~550~550

Note: These are predicted values and may differ from experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR chemical shifts for this compound can be predicted using computational methods like the GIAO (Gauge-Independent Atomic Orbital) approach. tsijournals.com The predicted spectra are influenced by the electronic effects of the chlorine and iodine substituents.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals for the five aromatic protons on the quinoline ring. The electron-withdrawing nature of the nitrogen atom and the halogens will cause the protons to be deshielded, appearing in the downfield region (typically δ 7.0-9.0 ppm). The precise chemical shifts and coupling constants (J-values) will depend on the position of each proton relative to the substituents. For instance, protons ortho to the nitrogen or the halogens are expected to be the most deshielded. In related 3-haloquinolines, the aromatic protons are observed in distinct, well-resolved multiplets in this range. unirioja.es

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display nine signals corresponding to the nine carbon atoms of the quinoline ring. The carbons directly attached to the electronegative chlorine (C-2) and iodine (C-5) atoms will exhibit characteristic chemical shifts. The C-2 carbon, bonded to both nitrogen and chlorine, is expected to be significantly downfield. Similarly, the C-5 carbon attached to iodine will be influenced by the heavy atom effect. The other carbon signals will be distributed based on their electronic environment within the bicyclic system. unirioja.es

Below are the predicted NMR chemical shifts for this compound.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-~151.0
C3~7.4~125.0
C4~8.1~138.0
C5-~95.0
C6~7.6~135.0
C7~7.5~128.0
C8~8.0~130.0
C8a-~147.0
C4a-~129.0

Note: These are predicted values relative to TMS and may vary based on solvent and experimental conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of a molecule. For this compound (C₉H₅ClIN), the molecular weight is 289.50 g/mol .

The high-resolution mass spectrum (HRMS) would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and iodine (¹²⁷I, monoisotopic). The exact mass would be calculated as 288.9155 for the [M]⁺ ion (C₉H₅³⁵Cl¹²⁷IN).

The fragmentation pattern in electron ionization (EI-MS) can be predicted based on the stability of the quinoline ring and the nature of the carbon-halogen bonds. Common fragmentation pathways would likely involve:

Loss of a halogen atom: The initial fragmentation could be the loss of an iodine atom (I·) due to the weaker C-I bond, leading to a fragment ion at m/z 162. This could be followed by the loss of a chlorine atom (Cl·).

Loss of HCl: Elimination of a molecule of hydrogen chloride is another possible pathway.

Ring fragmentation: Subsequent fragmentation of the quinoline ring system would lead to smaller charged species.

A predicted fragmentation table is provided below.

m/zPredicted Fragment
289/291[C₉H₅ClIN]⁺ (Molecular Ion)
162/164[C₉H₅ClN]⁺
127[C₉H₅N]⁺

Note: The relative intensities of the fragments depend on the ionization energy and the specific mass spectrometer used.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no experimental crystal structure for this compound has been reported in the Cambridge Structural Database or the Crystallography Open Database, its molecular geometry can be predicted using DFT calculations. nih.govugr.es

Predicted Molecular Geometry: The quinoline ring is expected to be essentially planar. The C-Cl and C-I bonds will lie in the plane of the aromatic system. The predicted bond lengths and angles will be influenced by the electronic and steric effects of the substituents. For comparison, the crystal structure of a related derivative, ethyl 4-chloro-7-iodoquinoline-3-carboxylate, has been studied, confirming the planarity of the quinoline core and providing reference values for bond lengths and angles in a similar electronic environment.

A table of predicted key geometric parameters for this compound is presented below.

ParameterPredicted Value
C2-Cl Bond Length~1.74 Å
C5-I Bond Length~2.10 Å
C2-N-C8a Bond Angle~117°
Cl-C2-C3 Bond Angle~115°
I-C5-C6 Bond Angle~120°
Dihedral Angle (between rings)~0-2°

Note: These are predicted values from DFT calculations and may differ from experimental solid-state data due to packing forces.

In the solid state, molecules of this compound would likely pack in a way that maximizes intermolecular interactions, such as π-π stacking between the quinoline rings and possible halogen bonding involving the chlorine and iodine atoms. The crystal structure of a zirconium complex containing 5-chloro-7-iodoquinolin-8-olato ligands demonstrates the ability of these halogenated systems to participate in complex coordination and supramolecular assemblies. researchgate.net

Computational and Theoretical Investigations of 2 Chloro 5 Iodoquinoline

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic properties and reactivity of molecules like 2-chloro-5-iodoquinoline. Such studies would typically be performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Charge Transfer Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and its electron-donating or -accepting capabilities. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

A theoretical study would reveal the spatial distribution of these orbitals. For this compound, it is anticipated that the HOMO would be distributed over the quinoline (B57606) ring system, particularly the electron-rich regions, while the LUMO would likely be concentrated around the more electronegative atoms and areas susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies would precisely calculate this gap, providing quantitative insight into the kinetic stability of the molecule. Furthermore, analysis of these orbitals would elucidate potential intramolecular charge transfer (ICT) processes, which are fundamental to the molecule's photophysical properties.

Table 1: Hypothetical Frontier Molecular Orbital Properties for this compound (Note: This data is illustrative and would require specific computational studies for validation.)

ParameterValue (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital
ELUMO-1.8Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.7Indicator of chemical reactivity and kinetic stability

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, intramolecular interactions, and the nature of chemical bonds within a molecule. By analyzing the delocalization of electron density between filled Lewis-type orbitals and empty non-Lewis orbitals, NBO provides a detailed picture of hyperconjugative and charge transfer interactions.

Vibrational Frequency Calculations and Spectroscopic Correlation

Computational vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies at a specific level of theory, a theoretical spectrum can be generated. This calculated spectrum can then be compared with experimental data to confirm the molecular structure and aid in the assignment of observed vibrational bands to specific functional groups and vibrational modes (e.g., C-H stretching, C=N stretching, C-Cl stretching, C-I stretching).

A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving the correlation with experimental results. Such a study on this compound would provide a detailed vibrational characterization, which is essential for its identification and structural elucidation.

Mechanistic Studies of Reactions Involving this compound using Computational Chemistry

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies could be employed to investigate various transformations, such as nucleophilic aromatic substitution (SNAr) at the C2 position or cross-coupling reactions at the C5 position.

By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the activation energies associated with each step. This allows for a detailed understanding of the reaction pathway and the factors that control its rate and outcome. For example, a study on the reaction of this compound with an amine could determine whether the reaction proceeds via a Meisenheimer complex and calculate the energy barriers for the substitution at the chloro- and iodo-substituted positions, thereby predicting the most likely product.

Prediction of Reactive Properties and Regio/Chemoselectivity

Building upon the electronic structure and mechanistic investigations, computational models can predict the reactive behavior of this compound. Reactivity descriptors derived from DFT, such as the Fukui function or dual descriptor, can identify the most susceptible sites for electrophilic, nucleophilic, and radical attack.

For a molecule with multiple reactive sites like this compound (the C2-Cl bond and the C5-I bond), these computational tools are particularly useful for predicting regioselectivity and chemoselectivity. For instance, in cross-coupling reactions, calculations can help predict whether a catalyst will preferentially react at the C-Cl or C-I bond under specific conditions. This predictive power is crucial for designing synthetic routes and optimizing reaction conditions to achieve a desired chemical transformation with high selectivity, thereby minimizing the formation of unwanted byproducts.

Research Applications and Synthetic Utility of 2 Chloro 5 Iodoquinoline

Role as a Precursor in the Synthesis of Diverse Quinoline-Based Compounds

2-Chloro-5-iodoquinoline serves as a key precursor for a wide array of substituted quinoline (B57606) derivatives, primarily through transition-metal-catalyzed cross-coupling reactions. The significant difference in bond dissociation energy between the C-I bond (weaker) and the C-Cl bond (stronger) enables highly chemoselective reactions. nih.govmdpi.com The iodine at the C-5 position is more susceptible to oxidative addition with palladium catalysts, allowing it to be selectively replaced while leaving the chlorine at the C-2 position intact for subsequent transformations.

This reactivity is exploited in several cornerstone synthetic reactions:

Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the iodo-position with various aryl or vinyl boronic acids. For instance, reacting dihaloquinolines with arylboronic acids in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) selectively substitutes the iodine atom. nih.gov This provides a direct route to 5-aryl-2-chloroquinolines, which can then be subjected to a second coupling reaction at the chloro-position under different conditions to yield 2,5-diarylquinolines.

Sonogashira Coupling: The C-I bond readily participates in Sonogashira coupling with terminal alkynes to introduce alkynyl moieties at the 5-position. nih.govresearchgate.net This reaction, typically catalyzed by a combination of palladium and copper salts, is fundamental for creating conjugated systems and serves as a gateway to further transformations of the alkyne group. nih.govrsc.org Studies on analogous 2-chloro-3-iodoquinolines demonstrate that the reaction proceeds selectively at the iodo-position, yielding 2-chloro-3-(alkynyl)quinolines as the sole products when one equivalent of the alkyne is used. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. libretexts.org The greater reactivity of the C-I bond allows for the selective amination at the C-5 position, installing primary or secondary amines. researchgate.net The remaining C-Cl bond can then be targeted for a subsequent amination or a different cross-coupling reaction, leading to the synthesis of complex, polysubstituted aminoquinolines. conicet.gov.ar

The following table summarizes the selective functionalization of the this compound scaffold based on established reactivity patterns of similar dihaloquinolines.

Reaction TypeReactive PositionCoupling PartnerCatalyst System (Typical)Resulting Intermediate
Suzuki-MiyauraC-5 (Iodo)R-B(OH)₂Pd(PPh₃)₄, Base5-Aryl-2-chloroquinoline
SonogashiraC-5 (Iodo)R-C≡CHPdCl₂(PPh₃)₂, CuI, Amine Base5-Alkynyl-2-chloroquinoline
Buchwald-HartwigC-5 (Iodo)R-NH₂Pd₂(dba)₃, Ligand, Base5-Amino-2-chloroquinoline

Application in Medicinal Chemistry as a Synthetic Intermediate

The quinoline nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural and synthetic compounds with a broad spectrum of biological activities. This compound provides a robust starting point for creating novel drug candidates.

The functional handles on this compound allow for its elaboration into molecules with therapeutic potential. The quinoline core itself is associated with activities including antimicrobial, anticancer, and anti-inflammatory effects. scielo.br By using this precursor, medicinal chemists can systematically modify the quinoline structure to optimize potency and selectivity for a specific biological target.

For example, 2-chloroquinoline (B121035) derivatives have been used to synthesize new compounds where the quinoline is linked to other heterocyclic rings like isoxazole (B147169) or triazole, which have shown enhanced antimicrobial and antituberculosis properties. scielo.br Furthermore, a patent has identified this compound as a potential intermediate in the synthesis of 2-aminoquinoline (B145021) compounds that act as 5-HT(5a) receptor antagonists, which are investigated for potential neurological applications. google.com The ability to sequentially introduce different groups at the 2- and 5-positions is crucial for exploring the structure-activity relationships of these compounds.

Modern drug discovery often relies on the high-throughput screening of large collections of compounds, known as chemical libraries. This compound is an ideal substrate for generating such libraries. Its dual, orthogonally reactive halogen sites permit a combinatorial approach to synthesis.

Starting from this single precursor, a diverse library of compounds can be rapidly assembled. A variety of boronic acids can be introduced at the C-5 position via Suzuki coupling, followed by the introduction of a range of amines at the C-2 position via a nucleophilic aromatic substitution or a Buchwald-Hartwig amination. This strategy allows for the creation of a matrix of related molecules, where the substituents at both positions are systematically varied. This approach significantly accelerates the discovery of new bioactive agents by providing a large and structurally diverse set of compounds for biological screening. nih.gov

Contributions to Materials Science and Optoelectronics

The rigid, planar, and electron-rich nature of the quinoline ring system makes it an attractive component for advanced functional materials. This compound serves as a building block for the synthesis of organic materials with tailored electronic and photophysical properties.

Quinoline derivatives are utilized in the development of materials for electronics and coatings. chemimpex.com The extended π-conjugated systems that can be constructed from this compound are essential for creating organic semiconductors and dyes. The cross-coupling reactions discussed previously (Suzuki, Sonogashira) are employed to extend the conjugation of the quinoline core by adding aryl or alkynyl groups. These modifications can tune the material's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which in turn determines its color, conductivity, and charge-transport properties. This makes such derivatives suitable for applications in dye-sensitized solar cells (DSSCs) and as components of organic field-effect transistors (OFETs). chemscene.com

Polyarylquinolines are a class of polymers known for their high thermal stability and desirable electronic properties, making them candidates for use in optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs). The synthesis of these polymers can be envisioned through step-growth polymerization using precursors like this compound.

Utility in Agrochemical Research as a Synthetic Precursor

The quinoline scaffold is a significant structural motif in the development of new agrochemicals due to its broad-spectrum biological activities. Halogenated quinolines, in particular, serve as crucial intermediates, or precursors, for synthesizing more complex molecules with potential pesticidal or herbicidal properties. The specific substitution pattern of halogens on the quinoline ring can significantly influence the biological efficacy and selectivity of the final product.

Despite the general interest in chloro-iodo-substituted quinolines for agrochemical applications, detailed research findings or specific examples of this compound being utilized as a synthetic precursor for the development of novel pesticides or other crop protection agents are not found in the available public-domain literature. While related isomers are mentioned as valuable precursors in the synthesis of agrochemicals, no such specific role is documented for this compound. chemimpex.comchembk.com

Applications in Analytical Chemistry for Quinoline Derivative Detection

In analytical chemistry, certain quinoline derivatives are employed as reagents, standards, or structural backbones for the development of sensitive and selective detection methods. These methods can be crucial for quality control in manufacturing, environmental monitoring, and various research applications.

However, a review of available scientific and technical sources does not yield specific instances or methods where this compound is used for the analytical detection of other quinoline derivatives. While other halogenated quinolines are utilized in analytical methodologies, there is no documented application of this compound for this purpose. chemimpex.comresearchgate.netresearchgate.net

Conclusion and Future Perspectives in 2 Chloro 5 Iodoquinoline Research

Summary of Key Synthetic Advancements and Reactivity Profiles

The synthesis of halogenated quinolines is a well-established field, with several methods applicable to the formation of the 2-Chloro-5-iodoquinoline core. Direct iodination of quinoline (B57606) in sulfuric acid is known to produce a mixture of 5-iodoquinoline (B175257) and 8-iodoquinoline (B173137) pjsir.org. Subsequent chlorination of a pre-formed 5-iodo-2-quinolone precursor would be a plausible route. Another established method for forming the quinoline ring system that could be adapted is the Friedländer reaction, which involves the condensation of an appropriately substituted o-aminophenyl ketone with a compound containing an active methylene (B1212753) group researchgate.netresearchgate.net. For instance, a reaction between 1-(2-amino-5-iodophenyl)ethanone (B1528437) and a suitable reagent could be envisioned researchgate.netresearchgate.net.

The reactivity of this compound is dominated by the distinct chemical behavior of its two halogen substituents. The chlorine atom at the C2-position is activated by the adjacent ring nitrogen, making it susceptible to nucleophilic aromatic substitution (SNAr). Conversely, the iodine atom at the C5-position is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This orthogonal reactivity is the cornerstone of its synthetic utility.

Table 1: Reactivity Profile of this compound

PositionSubstituentType of ReactionReactivity Notes
C2Chlorine (-Cl)Nucleophilic Aromatic Substitution (SNAr)The electron-withdrawing quinoline nitrogen enhances the electrophilicity of the C2 position, facilitating displacement by various nucleophiles.
C5Iodine (-I)Palladium-Catalyzed Cross-CouplingThe C-I bond is highly reactive towards oxidative addition to palladium(0) complexes, enabling Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions.

Potential for Novel Derivatization Strategies

The dual halogenation of this compound provides a platform for stepwise, selective derivatization, allowing for the construction of complex, highly functionalized molecules that would be difficult to access otherwise.

One major strategy involves leveraging the high reactivity of the C5-iodine in palladium-catalyzed cross-coupling reactions first. For example, Suzuki-Miyaura coupling with arylboronic acids could introduce diverse aryl or heteroaryl groups at this position researchgate.net. Similarly, Sonogashira coupling with terminal alkynes would yield 5-alkynyl-2-chloroquinolines, which are themselves versatile intermediates researchgate.netthieme-connect.de.

Following the modification at the C5-position, the less reactive C2-chlorine can be targeted. The resulting 5-substituted-2-chloroquinoline can undergo nucleophilic aromatic substitution with a wide range of nucleophiles, including amines, alcohols, and thiols, to install further diversity. This sequential approach offers precise control over the final molecular architecture.

Table 2: Potential Derivatization Reactions for this compound

Reaction TypePosition TargetedReagentsPotential Product Class
Suzuki-Miyaura CouplingC5Arylboronic acids, Pd catalyst, Base2-Chloro-5-arylquinolines
Sonogashira CouplingC5Terminal alkynes, Pd/Cu catalysts, Base2-Chloro-5-alkynylquinolines
Buchwald-Hartwig AminationC5Amines, Pd catalyst, Base5-Amino-2-chloroquinolines
Nucleophilic SubstitutionC2Amines, Alcohols, Thiols (R-NH2, R-OH, R-SH)2-Amino/Alkoxy/Thio-5-iodoquinolines

Untapped Research Avenues for Diverse Applications

While quinoline derivatives are widely explored, the specific substitution pattern of this compound presents unique and underexplored opportunities across several scientific domains.

Medicinal Chemistry: Quinolines are privileged scaffolds in drug discovery, with applications as anticancer and antimicrobial agents chemimpex.com. The ability to perform selective, dual functionalization on this compound could lead to the generation of novel compound libraries for screening against various biological targets. For instance, creating derivatives to inhibit specific enzymes, such as the N-myristoyltransferase of parasites like Cryptosporidium parvum, represents a promising research direction nih.gov. The scaffold could be used to develop selective inhibitors for kinases or other enzymes implicated in disease.

Materials Science: The quinoline nucleus is a component of functional dyes and organic semiconductors chemimpex.com. The introduction of tailored aryl and alkynyl groups onto the this compound core via cross-coupling reactions could be used to synthesize novel materials with interesting photophysical properties. These new derivatives could be investigated for applications in organic light-emitting diodes (OLEDs), sensors, or as fluorescent probes for biological imaging cymitquimica.com.

Radiopharmaceutical Development: The presence of an iodine atom makes the scaffold a candidate for the development of diagnostic imaging agents. Similar to the use of 4-Amino-7-iodoquinoline in melanoma detection, derivatives of this compound could be synthesized and evaluated for their selective tissue affinity vulcanchem.com. Future research could focus on creating derivatives labeled with radioisotopes of iodine for applications in single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging vulcanchem.com.

Agrochemicals: Halogenated heterocyclic compounds are frequently used in the development of pesticides and herbicides chemimpex.com. The this compound scaffold offers a starting point for creating new agrochemicals, where the substituents at the C2 and C5 positions can be modified to optimize efficacy and selectivity while minimizing environmental impact.

Q & A

Q. What methodologies are effective in analyzing degradation pathways of this compound under environmental or physiological conditions?

  • Methodological Answer : Accelerated stability studies (ICH guidelines) under varying pH, temperature, and light exposure. LC-MS/MS identifies degradation products. Ecotoxicity assays (e.g., Daphnia magna mortality tests) assess environmental impact. Computational tools (EPI Suite) predict biodegradation pathways .

Guidance for Research Design

  • Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions .
  • Data Contradictions : Use triangulation (experimental, computational, literature data) to resolve inconsistencies .
  • Ethics : Adhere to institutional safety protocols for halogen handling and waste disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.